5-Diethylaminomethyl-furan-3-carboxylic acid hydrochloride

Description

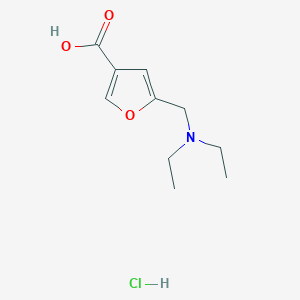

5-Diethylaminomethyl-furan-3-carboxylic acid hydrochloride (CAS: 435341-94-9) is a furan-based carboxylic acid derivative modified with a diethylaminomethyl group at position 5 and a phenyl substituent at position 2 of the furan ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications. Key properties include:

- Molecular Formula: C₁₆H₂₀ClNO₃

- Molecular Weight: 309.79 g/mol

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-(diethylaminomethyl)furan-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3.ClH/c1-3-11(4-2)6-9-5-8(7-14-9)10(12)13;/h5,7H,3-4,6H2,1-2H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAOFNGGDTDXYNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC(=CO1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-Diethylaminomethyl-furan-3-carboxylic acid hydrochloride involves several steps. One common synthetic route includes the reaction of furan derivatives with diethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Chemical Reactions Analysis

5-Diethylaminomethyl-furan-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylaminomethyl group can be replaced by other nucleophiles.

Scientific Research Applications

5-Diethylaminomethyl-2-phenyl-furan-3-carboxylic acid hydrochloride is a synthetic compound that has a molecular formula of and a molecular weight of approximately 309.79 g/mol in its hydrochloride form . The compound is characterized by a furan ring, a five-membered aromatic ring that contains oxygen, as well as diethylamino and phenyl groups. Due to its unique chemical structure and potential biological activities, it is often used in pharmaceutical research and development.

Scientific Research Applications

5-Diethylaminomethyl-2-phenyl-furan-3-carboxylic acid hydrochloride has several applications in scientific research:

- Pharmaceutical Research Its unique structure and potential biological activities make it suitable for pharmaceutical research and development.

- Organic Synthesis The diethylamino group can participate in nucleophilic substitutions, making it a versatile intermediate in organic synthesis.

Reactivity

The reactivity of 5-Diethylaminomethyl-2-phenyl-furan-3-carboxylic acid hydrochloride is due to its functional groups:

- Carboxylic acid group The carboxylic acid group (-COOH) can undergo typical reactions.

- Diethylamino group The diethylamino group can participate in nucleophilic substitutions.

Potential Biological Activities

Research indicates that compounds similar to 5-Diethylaminomethyl-2-phenyl-furan-3-carboxylic acid hydrochloride may exhibit various biological activities:

- Antitumor activity Some derivatives have shown promise in inhibiting cancer cell growth.

Structural Similarities

Several compounds share structural similarities with 5-Diethylaminomethyl-2-phenyl-furan-3-carboxylic acid hydrochloride:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Morpholin-4-methyl-2-phenyl-furan-3-carboxylic acid | Morpholine instead of diethylamino | Potentially different pharmacological profiles |

| 5-Diethylaminomethyl-2-methyl-furan-3-carboxylic acid | Methyl substitution at the furan position | May exhibit altered biological activity |

| 5-Methyl-2-phenyl-furan-3-carboxylic acid | Lacks diethylamino group | Simpler structure may lead to different reactivity |

Mechanism of Action

The mechanism of action of 5-Diethylaminomethyl-furan-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and experimental conditions .

Comparison with Similar Compounds

5-(Aminomethyl)furan-3-carboxylic Acid Hydrochloride

- Molecular Formula: C₆H₇NO₃·HCl

- Molecular Weight : 178 g/mol

- Key Differences: The aminomethyl group (‑CH₂NH₂) replaces the diethylaminomethyl moiety, reducing steric bulk and lipophilicity. Applications: Used as a building block in peptide mimetics due to its primary amine reactivity .

| Parameter | Target Compound | 5-(Aminomethyl) Analogue |

|---|---|---|

| Substituent at C5 | Diethylaminomethyl | Aminomethyl |

| Molecular Weight | 309.79 | 178 |

| Solubility (Predicted) | Moderate (hydrochloride salt) | High (smaller, polar groups) |

5-((Dimethylamino)methyl)furan-2-carboxylic Acid Hydrochloride

- Molecular Formula: C₈H₁₂ClNO₃

- Molecular Weight : 205.64 g/mol

- Dimethylamino group (‑CH₂N(CH₃)₂) provides intermediate lipophilicity compared to diethylamino. Applications: Positional isomerism may influence binding to enzymes or receptors, such as protease inhibitors .

| Parameter | Target Compound | 2-Carboxy Isomer |

|---|---|---|

| Carboxylic Acid Position | C3 | C2 |

| Amino Group | Diethylamino | Dimethylamino |

| Bioactivity Relevance | Potential for C3-specific interactions | Altered target affinity |

Thiophene Fentanyl Hydrochloride

- Molecular Formula : C₂₄H₂₆N₂OS·HCl

- Molecular Weight : 433.0 g/mol

- Key Differences: Thiophene ring replaces furan, increasing aromaticity and altering electronic properties. Larger structure with opioid pharmacophore (fentanyl backbone) suggests divergent applications (e.g., analgesia vs. antimicrobial or metabolic modulation). Toxicity Note: Limited toxicological data available for thiophene derivatives .

| Parameter | Target Compound | Thiophene Fentanyl |

|---|---|---|

| Core Heterocycle | Furan | Thiophene |

| Primary Application | Synthetic intermediate, drug candidate | Opioid receptor agonist |

5-Formylfuran-3-carboxylic Acid

- Molecular Formula : C₆H₄O₄

- Molecular Weight : 140.09 g/mol

- Key Differences: Formyl group (‑CHO) at C5 instead of diethylaminomethyl, enabling nucleophilic reactions (e.g., Schiff base formation). Absence of hydrochloride salt reduces solubility in polar solvents. Stability: Less stable under acidic conditions compared to hydrochlorides .

Pharmacological and Toxicological Insights

- Safety Profile: While many hydrochlorides are well-tolerated, the diethylamino group may introduce neurotoxicity risks, necessitating further study .

Biological Activity

5-Diethylaminomethyl-furan-3-carboxylic acid hydrochloride (CAS No. 1049762-86-8) is a synthetic compound primarily utilized in biochemical research, particularly in proteomics. Its distinctive structure, featuring a furan ring and a diethylaminomethyl group, contributes to its biological activity and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 233.7 g/mol. The compound's structure can be represented as follows:

Table 1: Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 233.7 g/mol |

| Solubility | Soluble in water |

| pH Range | Stable between pH 4-7 |

| Melting Point | Not specified |

This compound exhibits biological activity through its interaction with various enzymes and receptors. The diethylaminomethyl group enhances its binding affinity to biological targets, potentially modulating enzyme activity and influencing metabolic pathways. This mechanism is crucial for its application in drug development and therapeutic interventions.

Research Findings

- Enzyme Inhibition : Studies have indicated that the compound can inhibit specific enzymes involved in metabolic processes, which may lead to therapeutic benefits in conditions such as cancer and metabolic disorders.

- Cellular Studies : In vitro studies have shown that this compound affects cell proliferation and apoptosis in various cancer cell lines, suggesting potential anti-cancer properties.

- Proteomics Applications : As a biochemical reagent, it is employed in proteomics to study protein interactions and modifications, aiding in the understanding of complex biological systems.

Case Study 1: Anti-Cancer Activity

A study published in the Journal of Medicinal Chemistry explored the anti-cancer effects of this compound on human breast cancer cells (MCF-7). The compound demonstrated significant inhibition of cell growth at concentrations ranging from 10 to 50 µM over a 48-hour period. The mechanism was linked to the induction of apoptosis, characterized by increased caspase activity and DNA fragmentation.

Case Study 2: Enzyme Interaction

Research published in Biochemical Pharmacology assessed the interaction of this compound with cytochrome P450 enzymes. The findings revealed that it acts as a moderate inhibitor, affecting drug metabolism pathways, which could have implications for pharmacokinetics when co-administered with other medications.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other furan derivatives:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Furan-2-carboxylic acid | Simple furan derivative | Limited biological activity |

| Furan-3-carboxylic acid | Similar structure | Moderate enzyme inhibition |

| This compound | Modified furan derivative | Significant enzyme inhibition and anti-cancer properties |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 5-diethylaminomethyl-furan-3-carboxylic acid hydrochloride, and how can reaction yields be optimized?

- Methodology :

- Multi-step synthesis : Start with furan-3-carboxylic acid derivatives and introduce the diethylaminomethyl group via reductive amination or nucleophilic substitution. Catalytic systems like thiamine hydrochloride (acid catalyst) can enhance efficiency under aqueous conditions .

- Optimization : Adjust pH, temperature, and stoichiometric ratios. For example, room-temperature reactions with functional group tolerance (e.g., aldehydes or amines) improve yield while minimizing side products .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store at -20°C for long-term stability (1–2 years) or -4°C for short-term use (1–2 weeks) . Avoid repeated freeze-thaw cycles .

- Safety : Use PPE (gloves, protective clothing) and conduct reactions in fume hoods if volatile byproducts (e.g., HCl) are generated .

Q. What analytical techniques are critical for confirming structural integrity and purity?

- Primary methods :

- NMR (¹H/¹³C) to verify substitution patterns on the furan ring and diethylamino group.

- HPLC with UV detection (e.g., C18 column, mobile phase: acetonitrile/water + 0.1% TFA) for purity ≥95% .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s reactivity in novel glycoconjugate synthesis?

- Experimental Design :

- Substitution reactions : Use amino alcohols (e.g., 5-(ω-hydroxyalkylamino) derivatives) to functionalize the furan ring. Triphenylphosphine hydrobromide catalyzes conjugation with glucals for glycoconjugate formation .

- Kinetic studies : Monitor reaction progress via TLC or in situ IR spectroscopy to identify intermediate species .

Q. How should contradictory data on the compound’s solubility or reactivity be resolved?

- Contradiction Analysis Framework :

Replicate experiments : Ensure consistent conditions (solvent purity, temperature control).

Cross-validate methods : Compare solubility results from gravimetric analysis vs. UV-Vis spectrophotometry.

Contextualize findings : For example, discrepancies in solubility may arise from polymorphic forms or residual solvents .

- Statistical tools : Use structural equation modeling (SEM) to assess variable interactions, as applied in longitudinal studies of chemical stability .

Q. What novel applications exist for this compound in medicinal chemistry or materials science?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.